
(4-Methylphenyl)diphenylsulfonium
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Overview
Description
(4-Methylphenyl)diphenylsulfonium is a sulfonium salt characterized by a central sulfur atom bonded to two phenyl groups and a 4-methylphenyl group. Its general structure is [(C₆H₅)₂S(C₆H₄CH₃)]⁺, typically paired with counterions such as trifluoromethanesulfonate (triflate, CF₃SO₃⁻) or nonafluorobutanesulfonate (nonaflate, C₄F₉SO₃⁻) . This compound belongs to the broader class of triarylsulfonium salts, which are widely utilized as photoacid generators (PAGs) in photolithography and polymer chemistry due to their ability to release strong acids upon UV irradiation .
Key structural features include:
- Aromatic substituents: The phenyl and 4-methylphenyl groups contribute to electron delocalization, stabilizing the sulfonium cation.
- Counterion influence: Triflate and nonaflate counterions enhance solubility in organic matrices and modulate acid strength during photodecomposition .
Preparation Methods
The synthesis of (4-Methylphenyl)diphenylsulfonium triflate typically involves the reaction of diphenyl sulfide with (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate . The reaction is carried out in the presence of copper(II) acetate monohydrate (Cu(OAc)2·H2O) as a catalyst in 1,2-dichloroethane (DCE) at 100°C for 15 hours . The resulting product is purified by column chromatography on silica gel using a dichloromethane/acetone mixture .
Chemical Reactions Analysis
(4-Methylphenyl)diphenylsulfonium triflate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thioethers.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methylphenyl)diphenylsulfonium triflate has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)diphenylsulfonium triflate involves the generation of strong acids upon exposure to light. The sulfonium group undergoes photolysis, leading to the formation of a carbocation and a triflate anion . The carbocation can then participate in various chemical reactions, such as initiating polymerization or catalyzing other reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares (4-Methylphenyl)diphenylsulfonium with structurally related sulfonium salts:
Key Observations:
- Electron-donating groups (e.g., 4-CH₃) : Stabilize the sulfonium cation through hyperconjugation, enhancing photochemical stability compared to electron-withdrawing substituents like Cl .
- Steric effects : Bulky groups (e.g., tert-butyl) reduce crystal packing efficiency, as evidenced by crystallographic studies of similar triarylsulfonates (e.g., dihedral angles ~56° in imidazole derivatives) .
Physicochemical Properties
Lipophilicity and Solubility
- The 4-methyl group in this compound increases lipophilicity (estimated log P ~3.7) compared to unsubstituted analogs, aligning with trends observed in sulfonamide derivatives (log P 2.5–3.7) .
- Triflate counterions improve solubility in polar aprotic solvents (e.g., THF, DCM), whereas nonaflate enhances compatibility with fluorinated polymers .
Thermal Stability
- (4-tert-Butylphenyl)diphenylsulfonium exhibits superior thermal stability (decomposition >200°C) due to steric protection of the sulfonium center, whereas chloro-substituted analogs decompose at lower temperatures (~150°C) .
Photochemical Reactivity
Upon UV irradiation, this compound releases triflic acid (CF₃SO₃H), a strong proton source for acid-catalyzed reactions. Comparative studies show:
- Acid strength: Triflate-based salts generate stronger acids than nonaflate derivatives, enabling faster polymerization rates in photoresists .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) accelerate photodecomposition but reduce shelf-life stability .
Crystallographic and Packing Behavior
Crystal structures of related sulfonates (e.g., 2,4-dinitrophenyl-4′-phenylbenzenesulfonates) reveal:
- Packing motifs : Dominated by weak C–H⋯X (X = N, O) hydrogen bonds and π-π interactions, with dihedral angles between aromatic planes averaging ~56° .
- Methyl group impact : The 4-CH₃ substituent introduces subtle distortions in molecular conformation, reducing symmetry-independent molecules in the asymmetric unit (Z’=1 vs. Z’=2 in halogenated analogs) .
Properties
IUPAC Name |
(4-methylphenyl)-diphenylsulfanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOCMILJXXUEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17S+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701047684 |
Source
|
Record name | (4-Methylphenyl)diphenylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47045-31-8 |
Source
|
Record name | (4-Methylphenyl)diphenylsulfonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701047684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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